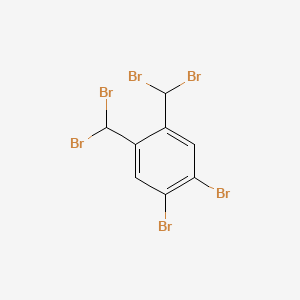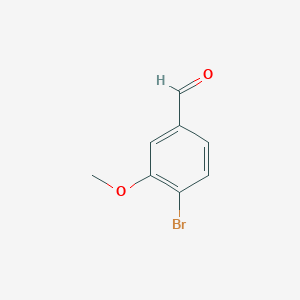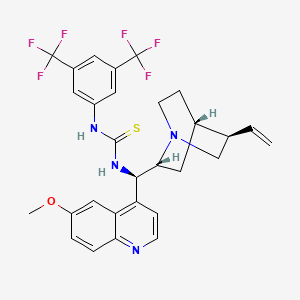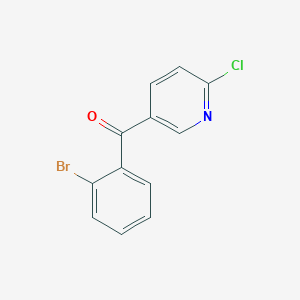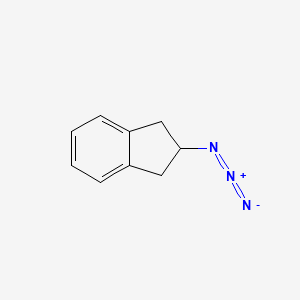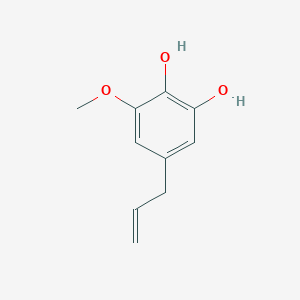
1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-
Descripción general
Descripción
1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-, also known as catechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is a colorless crystalline solid that occurs naturally in trace amounts. 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is the ortho isomer of the three isomeric benzenediols and was first discovered by the destructive distillation of the plant extract catechin . It is widely used in various industrial applications, including the production of pesticides, flavors, and fragrances .
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. The reaction is carried out at 190°C for 3 hours in a copper autoclave, in the presence of copper (II) sulfate or copper (I) oxide.
Hydroxylation of Phenol: This method involves the direct hydroxylation of phenol with peroxides, which also produces hydroquinone.
Industrial Production Methods:
Hydrolysis of 2-Chlorophenol: This method was employed for industrial production until 1973. The crude pyrocatechol formed is extracted, and the solvent is recovered.
Hydroxylation of Phenol: Currently, this method is used in three plants worldwide, each utilizing a distinct peroxide or catalyst.
Types of Reactions:
Oxidation: 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- can undergo oxidation to form ortho-quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Ortho-quinones.
Reduction: Catechol derivatives.
Substitution: Halogenated or nitrated catechols.
Chemistry:
- 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is used in biochemical studies to investigate enzyme-catalyzed reactions involving catechol oxidase .
Medicine:
- 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- has been studied for its potential anti-inflammatory properties. It inhibits the activation of nuclear factor kappaB (NF-κB) and activates nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in inflammatory responses .
Industry:
Mecanismo De Acción
1,2-Benzenediol, 3-methoxy-5-(2-propenyl)- exerts its effects by inhibiting the activation of NF-κB and activating Nrf2. NF-κB is a transcription factor that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, pyrocatechol reduces the production of pro-inflammatory mediators. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, pyrocatechol enhances the cellular defense against oxidative stress .
Comparación Con Compuestos Similares
Resorcinol (1,3-Dihydroxybenzene): An isomer of pyrocatechol with hydroxyl groups at positions 1 and 3.
Hydroquinone (1,4-Dihydroxybenzene): Another isomer with hydroxyl groups at positions 1 and 4.
Uniqueness of 1,2-Benzenediol, 3-methoxy-5-(2-propenyl)-:
Propiedades
IUPAC Name |
3-methoxy-5-prop-2-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIRUKUMCZDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464323 | |
| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4055-72-5 | |
| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyrocatechol?
A1: Pyrocatechol, also known as 1,2-dihydroxybenzene or 2-hydroxyphenol, has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol.
Q2: What spectroscopic techniques are useful for characterizing pyrocatechol?
A2: Several spectroscopic methods are valuable for characterizing pyrocatechol, including:
- Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, including the arrangement of atoms and their connectivity. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule and can be used to study its interactions with other compounds. [, , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and analyzes molecules with unpaired electrons, such as free radicals generated during pyrocatechol oxidation. []
Q3: How does pyrocatechol interact with silica gel in aqueous alkaline solutions?
A3: Research suggests that pyrocatechol adsorbs to the silica gel surface in a Langmuir-type manner. The dissolution rate of silica gel increases with increasing pyrocatechol concentration, with four moles of pyrocatechol required to dissolve one mole of SiO2. []
Q4: How does pyrocatechol affect the pre-oscillatory period of the Bray-Liebhafsky reaction?
A4: Adding pyrocatechol to the Bray-Liebhafsky reaction during its pre-oscillatory phase induces an immediate onset of oscillations. The time between the first and second oscillations increases proportionally with the concentration of added pyrocatechol. This sensitivity to perturbation makes the Bray-Liebhafsky reaction potentially useful for pyrocatechol detection. []
Q5: Can pyrocatechol be used to stabilize staining reagents in neurohistochemistry?
A5: Yes, pyrocatechol acts as a stabilizing agent for the oxidation products of o-tolidine and o-dianisidine in specific buffer solutions, enhancing their use in detecting horseradish peroxidase (HRP) for neuronal labeling. This results in a more robust and visually clear staining compared to traditional diaminobenzidine methods. []
Q6: How does pyrocatechol interact with iron oxide in the presence of sodium thiosulfate?
A6: In an aqueous solution containing iron oxide and sodium thiosulfate, pyrocatechol undergoes autoxidation and coordinates with Fe3+ ions. The thiosulfate plays a crucial role in stabilizing the pyrocatechol oxidation products, specifically o-semiquinones, forming a complex characterized as [CTA][Fe(SQ)2(Cat)]. []
Q7: What are some applications of pyrocatechol in chemical synthesis?
A7: Pyrocatechol serves as a versatile building block in organic synthesis, including the production of:
- Watermelon ketone: A flavor compound with a sweet, fruity aroma. []
- 3,4-dihydroxyphenyl-L-alanine (L-DOPA): A precursor to dopamine used in treating Parkinson's disease. []
Q8: Can pyrocatechol be used to enhance the synthesis of zeolites?
A8: Yes, introducing pyrocatechol during zeolite synthesis can lead to larger crystals with improved morphology. It is believed to act as a complexing agent for silicon, influencing crystal growth kinetics. [, ]
Q9: How does pyrocatechol affect the properties of Portland cement mortars exposed to sulfate attack?
A9: Pyrocatechol, particularly due to its chelating ability with aluminum ions, can enhance the resistance of Portland cement mortars containing aluminum sulfate against sulfate attack. It is suggested that pyrocatechol promotes the formation of less destructive ettringite crystals within the cement matrix, thereby mitigating detrimental deformations. []
Q10: Can pyrocatechol be used for analytical purposes?
A10: Yes, pyrocatechol finds applications in analytical chemistry, including:
- Spectrophotometric determination of tin: It forms a colored complex with tin, allowing its quantification in canned food products. [, ]
- Spectrophotometric determination of molybdenum: Pyrocatechol violet, in combination with bovine serum albumin, forms a complex with molybdenum(VI), enabling its sensitive detection in various samples. []
- Photometric determination of yttrium: A boron-pyrocatechol violet complex can be used for the selective determination of yttrium in the presence of lanthanum and cerium. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)
